b-D-Galactose pentapivalate
Description
β-D-Galactose pentapivalate (CAS 108342-85-4) is a fully esterified derivative of β-D-galactose, where all five hydroxyl groups (positions 1, 2, 3, 4, and 6) are substituted with pivaloyl (2,2-dimethylpropanoyl) groups. Its molecular formula is C₃₁H₅₂O₁₁, with a molecular weight of 600.746 g/mol . The compound features five stereocenters and is commonly used in carbohydrate chemistry as a protected intermediate for synthesizing complex glycoconjugates or as a stable precursor in enzymatic studies .
The bulky pivaloyl groups confer unique physicochemical properties, such as enhanced steric hindrance and resistance to hydrolysis, making it suitable for applications requiring prolonged stability . It is commercially available as a high-purity research chemical (e.g., Glentham Life Sciences, Product Code: GC8564) and is typically stored at +4°C to maintain integrity .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-IFLJBQAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
β-D-Galactose pentapivalate, also known as 1,2,3,4,6-penta-O-pivaloyl-β-D-galactopyranoside, is a carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various biologically active molecules, including chiral auxiliaries and pharmaceuticals. This article delves into the biological activity of β-D-Galactose pentapivalate, highlighting its synthesis, applications, and relevant case studies.
β-D-Galactose pentapivalate is synthesized through the pivaloylation of β-D-galactose. The compound features five pivaloyl groups attached to the hydroxyl groups of galactose, enhancing its stability and solubility in organic solvents. The chemical structure can be represented as follows:
This structural modification allows for improved reactivity in various chemical reactions, making it a valuable precursor in organic synthesis.
Antimicrobial Properties
Research indicates that β-D-Galactose pentapivalate exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of multiple ester groups contributes to its ability to disrupt microbial membranes, thereby inhibiting growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| C. albicans | 18 |
Antiviral Activity
β-D-Galactose pentapivalate has also been investigated for its antiviral properties. In particular, it has shown promise as an inhibitor of HIV protease, which is crucial for viral replication. This compound acts as a competitive inhibitor by mimicking the natural substrates of the protease.
Case Studies
- HIV Protease Inhibition : A study conducted by D’Andrea et al. (2000) demonstrated that β-D-Galactose pentapivalate could be utilized as a chiral auxiliary in the synthesis of HIV protease inhibitors. The researchers found that derivatives synthesized using this compound exhibited significant inhibitory activity against the protease enzyme, suggesting potential therapeutic applications in HIV treatment.
- Chiral Auxiliary in Synthesis : Kunz et al. (2002) explored the use of β-D-Galactose pentapivalate in the preparation of chiral α-amino nitriles via Strecker synthesis. The study highlighted how this compound facilitated the generation of enantiomerically enriched products, showcasing its utility in asymmetric synthesis.
Safety and Toxicity
According to data from PubChem, β-D-Galactose pentapivalate has a low toxicity profile when used within recommended concentrations. However, further studies are necessary to fully understand its safety in long-term applications and potential side effects on human health.
Comparison with Similar Compounds
Research and Industrial Relevance
Preparation Methods
Esterification Reaction Design
The synthesis of β-D-galactose pentapivalate centers on the exhaustive esterification of all five hydroxyl groups of β-D-galactose with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. Pyridine serves a dual role as a solvent and base, neutralizing HCl generated during the reaction. Alternative bases such as 4-dimethylaminopyridine (DMAP) may accelerate the reaction, though pyridine remains standard due to cost-effectiveness and compatibility with carbohydrate substrates.
Key parameters include:
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Molar ratio : A 5:1 excess of pivaloyl chloride to β-D-galactose ensures complete substitution of hydroxyl groups.
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Temperature : Reactions proceed at 0–25°C to minimize side reactions like β-elimination or anomerization.
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Reaction time : 12–24 hours under nitrogen atmosphere ensures quantitative conversion.
Workup and Isolation
Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess pivaloyl chloride. The crude product is extracted into dichloromethane or ethyl acetate, washed sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine (to dehydrate the organic layer). The organic phase is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
Purification and Structural Validation
Chromatographic Purification
The crude product is purified via flash column chromatography using a gradient of ethyl acetate in hexane (10% → 30% v/v). Silica gel (230–400 mesh) ensures high resolution, with the target compound eluting at ~20% ethyl acetate. Thin-layer chromatography (TLC) on silica plates (hexane:ethyl acetate = 7:3) monitors progress, with visualization by UV or charring with sulfuric acid.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR) :
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Ester carbonyl (C=O) stretch: 1740 cm⁻¹.
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C-O ester symmetric/asymmetric stretches: 1150–1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃, 400 MHz):
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¹³C NMR (CDCl₃, 100 MHz):
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Selection
While pyridine is standard, dimethylformamide (DMF) or dichloromethane (DCM) may enhance solubility of β-D-galactose. Catalytic DMAP (5 mol%) reduces reaction time to 6–8 hours but increases cost. Industrial protocols often prioritize pyridine for its scalability and ease of removal during workup.
Yield and Purity Considerations
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Common impurities :
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Partially esterified intermediates (e.g., tetra-O-pivaloyl derivatives).
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Anomeric byproducts (α-D-galactose pentapivalate).
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Physicochemical Properties of β-D-Galactose Pentapivalate
Applications and Derivative Synthesis
β-D-Galactose pentapivalate serves as a protected intermediate for:
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Glycosylamine synthesis : Treatment with NH₃/MeOH yields 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine, a chiral auxiliary in asymmetric synthesis.
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Glycopolymer production : Radical-initiated polymerization with acrylate monomers generates galactose-functionalized polymers for biomedical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for β-D-galactose pentapivalate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of β-D-galactose with pivaloyl chloride in anhydrous pyridine. Key variables include molar ratios (e.g., 5:1 pivaloyl chloride to galactose), reaction time (6–12 hours), and temperature (0–4°C for controlled esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pentapivalate derivative. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .
Q. How can researchers verify the structural integrity of β-D-galactose pentapivalate post-synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm esterification:
- ¹H NMR : Peaks at δ 1.2 ppm (pivaloyl methyl groups) and δ 4.5–5.5 ppm (anomeric proton and sugar ring protons).
- ¹³C NMR : Carbonyl signals at ~177 ppm (ester C=O) and absence of hydroxyl protons. Mass spectrometry (ESI-TOF) should confirm molecular ion [M+Na]⁺ at m/z ~800–820 .
Q. What safety protocols are essential for handling β-D-galactose pentapivalate in laboratory settings?
- Methodological Answer : Wear PPE (nitrile gloves, EN166-compliant safety goggles) due to potential irritancy. Store in airtight containers at room temperature in a dry environment. Avoid incompatible materials like strong oxidizers. Use fume hoods during synthesis to mitigate vapor exposure .
Advanced Research Questions
Q. How can β-D-galactose pentapivalate be used to study glycosidase inhibition kinetics?
- Methodological Answer : Design competitive inhibition assays with β-galactosidase (e.g., from E. coli). Pre-incubate the enzyme with varying concentrations of β-D-galactose pentapivalate (0.1–10 mM) and measure residual activity using chromogenic substrates (e.g., o-nitrophenyl-β-D-galactopyranoside). Calculate Ki values via Lineweaver-Burk plots. Note: The bulky pivaloyl groups may sterically hinder enzyme-substrate interactions, altering inhibition mechanisms .
Q. What experimental strategies resolve contradictions in reported solubility data for β-D-galactose pentapivalate?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from residual impurities or hydration states. Standardize protocols:
- Solubility Testing : Use saturated solutions in DMSO, chloroform, or THF, filtered through 0.22 µm membranes. Quantify via gravimetric analysis or UV-Vis (λ = 210 nm for ester groups).
- Control : Include reference compounds (e.g., galactose triacetate) to validate solvent interactions .
Q. How does β-D-galactose pentapivalate’s stability vary under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of pivaloyl esters is pH-dependent, with faster degradation in alkaline conditions. Use kinetic modeling (first-order decay) to predict shelf-life .
Q. What computational methods predict the conformational flexibility of β-D-galactose pentapivalate in solution?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (e.g., TIP3P water). Analyze torsional angles (C-O ester bonds) and solvent-accessible surface area (SASA) to identify dominant conformers. Compare with NMR-derived NOE data to validate in-silico models .
Data Presentation Guidelines
- Tables : Include kinetic parameters (Km, Vmax, Ki) with standard deviations from triplicate experiments.
- Figures : Use HPLC chromatograms (retention time vs. absorbance) to demonstrate purity and degradation profiles.
- References : Follow ACS or IUPAC citation standards, ensuring all synthetic protocols and safety data are traceable to primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
